molecular formula C21H25N3O6S B2880552 N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872881-16-8

N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2880552
M. Wt: 447.51
InChI Key: UTUQICAOYZYMPQ-UHFFFAOYSA-N
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Description

The compound appears to contain a methoxybenzyl group, an oxazinan ring, and an oxalamide group. The methoxybenzyl group is a benzene ring with a methoxy (OCH3) and a methyl (CH3) substituent . The oxazinan ring is a six-membered cyclic compound containing an oxygen and a nitrogen . Oxalamide is a type of amide that is derived from oxalic acid .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the oxazinan ring and the oxalamide group. The methoxybenzyl group would add further complexity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its constituent groups. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Synthesis and Characterization

Compounds with complex structures incorporating elements like methoxybenzyl and phenylsulfonyl groups are synthesized and characterized through various spectroscopic methods. For instance, novel zinc(II) phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized, showing potential for applications in photocatalytic activities due to their suitable photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021). Such compounds are explored for their photophysical and photochemical properties in solutions, indicating their relevance in fields like photodynamic therapy and catalysis.

Chemical Reactions and Mechanisms

Research into the chemical behaviors of related compounds underlines their utility in synthetic chemistry and material science. The photo-oxidation of methoxy substituted benzyl phenyl sulfides, for instance, demonstrates the distinctions between oxidants reacting through single electron transfer versus direct oxygen atom transfer, shedding light on potential mechanisms for synthesizing methoxy substituted benzyl derivatives (Lai, Lepage, & Lee, 2002).

Applications in Photodynamic Therapy

A specific study described the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, highlighting their high singlet oxygen quantum yield. Such properties make these compounds promising for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Investigations into Schiff bases containing methoxy and nitro substitutes have revealed their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This research suggests that compounds with electron-donating methoxy groups might offer superior performance due to their positive effects on surface adsorption, opening avenues for their use in materials protection and maintenance (Heydari, Talebian, Salarvand, Raeissi, Bagheri, & Golozar, 2018).

properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-29-17-10-8-16(9-11-17)14-22-20(25)21(26)23-15-19-24(12-5-13-30-19)31(27,28)18-6-3-2-4-7-18/h2-4,6-11,19H,5,12-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUQICAOYZYMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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